molecular formula C2H4O3S B074139 Vinylsulfonic acid CAS No. 1184-84-5

Vinylsulfonic acid

Cat. No. B074139
Key on ui cas rn: 1184-84-5
M. Wt: 108.12 g/mol
InChI Key: NLVXSWCKKBEXTG-UHFFFAOYSA-N
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Patent
US03953545

Procedure details

A water-soluble copolymer of acrylonitrile, acrylamide and ethylene sulfonic acid was prepared in the following way: 57.5 g of an aqueous 47% solution of sodium ethylene sulfonate, stabilized against polymerization by 0.2% sodium nitrite, was destabilized by adding 3 g urea and acidified with concentrated hydrochloric acid to pH 2. The developing gases were repeatedly drawn off. 7.1 g Acrylamide and 13.6 ml acrylonitrile were added and the monomer mixture was dissolved in 76 ml of oxygen-free water. 1 ml of a 5% sodium pyrosulfite solution and the same amount of ammonium persulfate were stirred in, and the somewhat turbid solution was left standing under carbon dioxide at room temperature for 24 hours. The viscous solution thus obtained was poured into 2 liters of anhydrous ethanol. The white coagulate was purified by dissolving it in water and again precipitating it in anhydrous ethanol, broken to small pieces and dried at 70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
7.1 g
Type
reactant
Reaction Step Eight
Quantity
13.6 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][S:3]([O-:6])(=[O:5])=[O:4].[Na+].N([O-])=O.[Na+].NC(N)=O.Cl.[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].C(#N)C=C.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O=O.C(O)C.O>[C:17](#[N:21])[CH:18]=[CH2:19].[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].[CH2:1]=[CH:2][S:3]([OH:6])(=[O:5])=[O:4] |f:0.1,2.3,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
76 mL
Type
solvent
Smiles
O=O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
3 g
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The viscous solution thus obtained
CUSTOM
Type
CUSTOM
Details
The white coagulate was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in water
CUSTOM
Type
CUSTOM
Details
again precipitating it in anhydrous ethanol
CUSTOM
Type
CUSTOM
Details
dried at 70° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C=CS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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